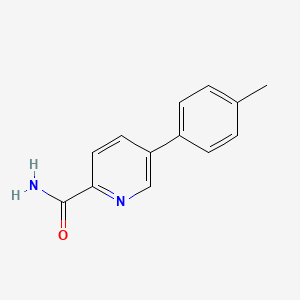

5-(p-Tolyl)picolinamide

CAS No.: 1351479-05-4

Cat. No.: VC17949269

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351479-05-4 |

|---|---|

| Molecular Formula | C13H12N2O |

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | 5-(4-methylphenyl)pyridine-2-carboxamide |

| Standard InChI | InChI=1S/C13H12N2O/c1-9-2-4-10(5-3-9)11-6-7-12(13(14)16)15-8-11/h2-8H,1H3,(H2,14,16) |

| Standard InChI Key | GVDPCCKPSYFZMT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)N |

Introduction

Chemical Synthesis

Key Synthetic Routes

5-(p-Tolyl)picolinamide is synthesized via multistep routes involving cross-coupling reactions and amidation:

-

Intermediate Preparation: 2-Aminopyrazine is brominated to form 3,5-dibromopyrazin-2-amine, followed by morpholine substitution and cyclization with chloroacetaldehyde .

-

Suzuki Coupling: The intermediate undergoes Suzuki coupling with p-bromonitrobenzene to introduce the aryl group, followed by reduction with hydrazine hydrate .

-

Amidation: The carboxylic acid derivative (e.g., 5-(p-tolyl)picolinic acid) is converted to an acyl chloride and coupled with amines to yield the final picolinamide .

Representative Reaction Scheme:

Industrial-Scale Synthesis

Patent WO2021076681A1 describes a scalable process using propionyl chloride or anhydride for acylation, followed by coupling with aryl amines in the presence of bases like NaCO . Yields exceed 70% under optimized conditions .

Structural Characterization

Crystallographic Data

X-ray diffraction of related picolinamides reveals:

-

Bond Lengths: Se–C bonds at 1.916–1.922 Å in selenophenyl analogs .

-

Dihedral Angles: Aryl rings exhibit non-coplanar arrangements (76.5–83.8°), influencing steric interactions .

Table 1: Selected Crystallographic Parameters

Spectroscopic Data

Biological Activity

Kinase Inhibition

5-(p-Tolyl)picolinamide derivatives show moderate PI3Kα inhibition (IC = 1.25–7.39 μM) . Docking studies indicate overlap with PI-103, a known PI3K inhibitor, highlighting the morpholine and amide motifs as critical for binding .

Antifungal Activity

Picolinamide analogs inhibit the bc complex in fungi. Compound 9c (a derivative) exhibits superior efficacy against cucumber downy mildew compared to florylpicoxamid .

Cytotoxicity Predictions

PASS Online predicts:

-

Pa > 0.7: Membrane integrity agonism, serotonin release inhibition.

-

Cytotoxicity: Moderate activity against breast cancer lines (MCF7, T47D) .

Table 2: Predicted Biological Activities

| Activity | Pa | Pi |

|---|---|---|

| 5-Hydroxytryptamine release inhibitor | 0.776 | 0.004 |

| Platelet-derived growth factor inhibition | 0.684 | 0.064 |

Applications and Future Directions

-

Therapeutic Agents: Potential as PI3Kα inhibitors for cancer or antifungals targeting bc .

-

Material Science: Tetracoordinated boron complexes derived from picolinamides exhibit aggregation-induced emission (AIE), useful in optoelectronics .

Challenges: Low aqueous solubility and off-target effects necessitate structural optimization, such as introducing polar substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume